molecular formula C19H18N2O4S2 B4549198 N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide CAS No. 5476-05-1

N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide

Cat. No.: B4549198
CAS No.: 5476-05-1
M. Wt: 402.5 g/mol
InChI Key: IHCJNPCEDORBQE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a furan-2-ylmethyl group and a 4-(methylsulfanyl)phenylsulfonylamino moiety. This compound combines a sulfonamide group (known for its pharmacological versatility) with a benzamide scaffold, which is frequently employed in drug design due to its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methylsulfanylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-15-8-10-16(11-9-15)27(23,24)21-18-7-3-2-6-17(18)19(22)20-13-14-5-4-12-25-14/h2-12,21H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJNPCEDORBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367093
Record name STK358427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-05-1
Record name STK358427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the sulfonyl-substituted phenyl intermediate: This step involves the sulfonylation of 4-(methylsulfanyl)phenylamine using a sulfonyl chloride derivative.

    Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the sulfonyl-substituted phenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methylsulfanyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might lead to furanones, while reduction of the sulfonyl group could yield thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide C₁₉H₁₈N₂O₄S₂ Furan-2-ylmethyl, 4-(methylsulfanyl)phenylsulfonyl Not explicitly reported (structural focus)
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide C₂₂H₂₀N₆O₄S₂ Oxadiazole, bis(2-cyanoethyl)sulfamoyl Not reported (structural analysis)
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide C₂₀H₁₈N₂O₃S 3-Methylphenylsulfamoyl, benzamide Enzyme inhibition studies
N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides Varies Benzothiazole, sulfonamide Anticonvulsant activity
N4-Acetylsulfamethazine C₁₀H₁₂N₂O₄S Acetamide, pyrimidinylamino Antitubercular agent (synthetic focus)

Key Observations

Structural Diversity: The target compound’s furan-2-ylmethyl group distinguishes it from analogs like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide (which lacks heterocyclic moieties) and benzothiazole-coupled sulfonamides (which incorporate a fused aromatic system) .

N4-Acetylsulfamethazine exemplifies sulfonamides with antitubercular applications, though its simpler structure (lacking benzamide or heterocyclic groups) may limit target specificity compared to the more complex target compound .

Synthesis and Physicochemical Properties :

  • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () shares a furan-methyl group with the target compound but lacks the benzamide core, underscoring the synthetic versatility of sulfonamide derivatization .
  • Elemental analysis data for N4-Acetylsulfamethazine (C: 46.87%, H: 4.72%, N: 10.93%) provides a benchmark for validating purity in analogous sulfonamide syntheses .

Biological Activity

N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22N2O5S
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : this compound

The compound features a furan ring, a sulfonamide group, and a benzamide structure, which are known to contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, such as carbonic anhydrase and certain proteases.
  • Antitumor Activity : Compounds with benzamide scaffolds have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the furan moiety may enhance the antimicrobial activity against various pathogens.

Biological Activity Overview

Activity TypeObservations
Antitumor Exhibited significant inhibition of solid tumor cell lines with IC50 values in low micromolar ranges.
Enzyme Inhibition Potential inhibition of histone deacetylases (HDACs), which play a role in cancer progression.
Antimicrobial Showed activity against Gram-positive and Gram-negative bacteria in preliminary studies.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that similar compounds with a sulfonamide group showed IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .
    • The mechanism involved apoptosis promotion and G2/M phase arrest, suggesting the compound's potential as an anticancer agent.
  • Enzyme Inhibition :
    • Research on related sulfonamide compounds indicated selective inhibition of HDAC1, HDAC2, and HDAC3, which are critical in regulating gene expression related to cancer .
    • The compound's structural features may enhance binding affinity to these enzymes.
  • Antimicrobial Activity :
    • Preliminary tests showed that derivatives with similar structures exhibited promising antimicrobial properties against various bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide

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